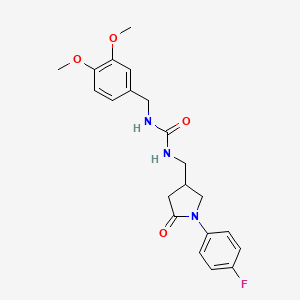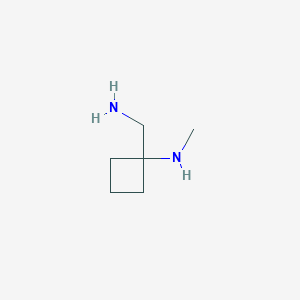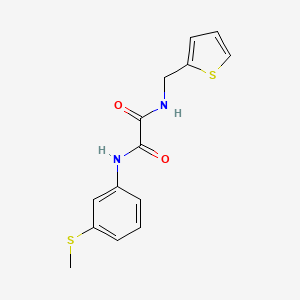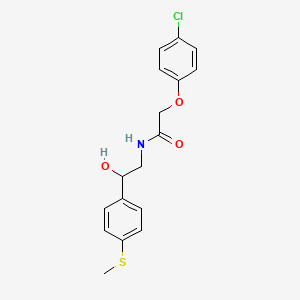
1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The gels' morphology and rheology are influenced by the anion's identity, offering a method to tune the gels' physical characteristics. The gels' elastic storage modulus follows a specific trend based on the acid used for protonation, with sulfate ions resulting in the strongest gels. Chloride salts do not form gels, and nitrate gels are unstable, tending towards crystallization. This highlights the potential for designing hydrogels with specific properties by manipulating anionic components (Lloyd & Steed, 2011).
Structure-Activity Relationship in Drug Design
Research on isomorphous structures, including those with methyl and chloro substitutions, demonstrates the chlorine-methyl exchange rule. These structures show extensive disorder, which may impact the detection of isomorphism in data-mining processes. This insight is valuable for designing new compounds with predictable properties based on substituent effects, highlighting the importance of structural considerations in drug development and other chemical applications (Rajni Swamy et al., 2013).
Anticancer Activity of Diaryl Ureas
Diaryl ureas, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been evaluated for their antiproliferative activity against various cancer cell lines. These compounds show significant effects, with some demonstrating potent inhibitory activities comparable to known anticancer agents. This suggests the potential of such urea derivatives as new anticancer agents, possibly acting as BRAF inhibitors, highlighting the importance of urea derivatives in medicinal chemistry and oncology research (Jian Feng et al., 2020).
Cytokinin-Like Activity and Plant Growth
Urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and its analogs, exhibit cytokinin-like activity, positively influencing cell division and differentiation in plants. These compounds are used in in vitro plant morphogenesis studies to enhance adventitious root formation, offering insights into the role of synthetic compounds in plant biology and agriculture (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-24-11-13(10-22-24)15-7-12(5-6-20-15)9-21-18(25)23-16-8-14(19)3-4-17(16)26-2/h3-8,10-11H,9H2,1-2H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNFTNFCYPNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)

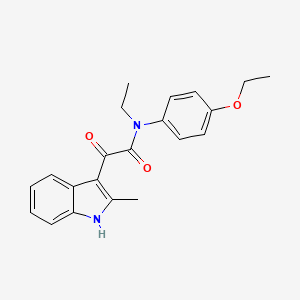
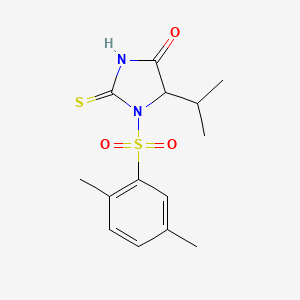
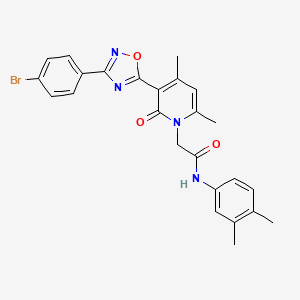
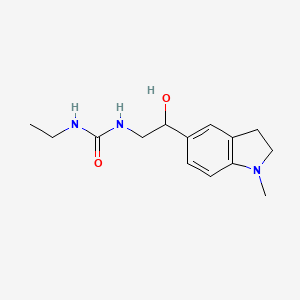
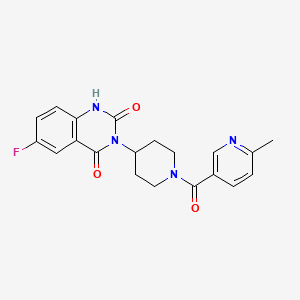
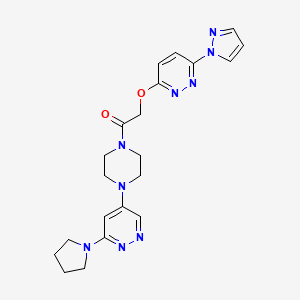
![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)
![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B2981425.png)
